Homoeriodictyol

描述

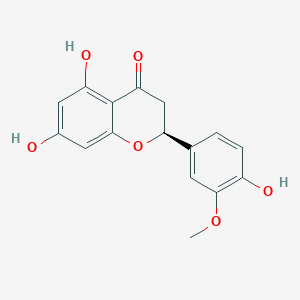

高香豆素是一种黄酮类化合物,属于黄烷酮类,以其苦味掩盖特性而闻名。它提取自美国本土的Yerba Santa(Eriodictyon californicum)植物。 该化合物在化学上被鉴定为3'-甲氧基-4',5,7-三羟基黄烷酮 。 高香豆素是Yerba Santa中四种具有味觉修饰特性的黄烷酮之一,使其成为食品和制药行业中的一种重要化合物 .

准备方法

合成路线和反应条件: 高香豆素可以从l-酪氨酸作为前体合成。该过程涉及多个步骤,包括羟基化和甲基化反应。 合成路线通常需要特定的酶和反应条件,以确保黄烷酮的正确结构形成 .

工业生产方法: 在工业环境中,高香豆素通常通过从Yerba Santa中提取来生产。提取过程涉及溶剂提取,然后进行纯化步骤以分离化合物。 生物技术的进步也使利用工程菌株(如链霉菌属 albidoflavus)生物合成高香豆素成为可能 .

化学反应分析

反应类型: 高香豆素经历各种化学反应,包括:

氧化: 该反应涉及氧的添加或氢的去除,通常导致形成醌。

还原: 该反应涉及氢的添加或氧的去除,导致形成二氢黄酮类化合物。

常用试剂和条件:

氧化: 常用试剂包括过氧化氢和高锰酸钾。

还原: 常用试剂包括硼氢化钠和氢气。

取代: 常用试剂包括碘甲烷和硫酸二甲酯.

科学研究应用

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of homoeriodictyol, particularly in the context of neurodegenerative diseases such as Alzheimer's. Research indicates that this compound can improve memory impairment in mouse models by reducing neuronal damage and decreasing levels of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. It has been shown to inhibit the NLRP3 inflammasome, which plays a crucial role in neuroinflammation .

Case Study: Memory Impairment in Mice

- Objective : To evaluate the effects of this compound on Aβ-induced memory impairment.

- Findings : this compound reduced oxidative stress and apoptosis levels, leading to improved learning and memory capacity in treated mice .

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is beneficial for combating oxidative stress-related conditions. Flavonoids, including this compound, are known for their ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .

Metabolic Regulation

Research has demonstrated that this compound influences glucose metabolism through the sodium-glucose cotransporter 1 (SGLT-1) pathway. This action may have implications for managing conditions such as diabetes and metabolic syndrome by enhancing glucose uptake in intestinal cells .

Case Study: Glucose Metabolism

- Objective : To assess the impact of this compound on glucose uptake in Caco-2 cells.

- Findings : this compound decreased glucose uptake and serotonin release, suggesting potential applications in treating anorexia and malnutrition .

Appetite Stimulation

This compound has been identified as a promising agent for increasing appetite. Studies indicate that it may help stimulate feeding behavior, making it potentially useful for individuals with appetite loss .

Case Study: Appetite-Inducing Effects

- Objective : To determine the appetite-stimulating effects of this compound.

- Findings : In controlled trials, this compound was shown to enhance appetite in participants, suggesting its application in dietary supplements aimed at improving food intake .

Food Industry Applications

In the food industry, this compound is explored for its ability to mask bitterness in food products. This property can enhance the palatability of various formulations, particularly those containing bitter compounds .

Case Study: Bitter Masking

- Objective : To evaluate the effectiveness of this compound as a taste modifier.

- Findings : this compound sodium salt was effective in masking bitterness, indicating its potential use as a flavor enhancer in food products .

Biosynthesis and Production

The biosynthesis of this compound through microbial fermentation is an area of active research. Advances in synthetic biology aim to enhance the production efficiency of this flavonoid by engineering microbial strains capable of converting precursors into this compound at higher yields .

Table 1: Summary of Applications and Findings

作用机制

高香豆素通过多种分子机制发挥作用:

神经保护: 它抑制NLRP3炎症小体的激活,减少大脑中的神经炎症和氧化应激.

抗氧化活性: 它清除自由基并上调抗氧化酶,保护细胞免受氧化损伤.

抗炎活性: 它抑制促炎细胞因子和介质的产生,从而减少炎症.

相似化合物的比较

高香豆素类似于其他黄烷酮,如香豆素和斯特鲁宾。 它以其强大的苦味掩盖活性及其特定的分子结构而独一无二,该结构包括在3'位上的甲氧基 。这种结构差异有助于其独特的生物活性。

类似化合物:

香豆素: 另一种具有抗氧化和抗炎特性的黄烷酮。

斯特鲁宾: 一种具有神经保护和抗炎作用的黄烷酮。

橙皮素: 一种以其抗氧化和抗炎活性而闻名的黄烷酮.

生物活性

Homoeriodictyol is a naturally occurring O-methylated flavonoid, primarily derived from plants like Viscum articulatum. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Biosynthesis

This compound is characterized by its unique chemical structure, which includes a methoxy group at the 3'-position. Its biosynthesis can be engineered in microbial systems, allowing for enhanced production yields. Recent studies have demonstrated successful biosynthesis in Escherichia coli, achieving titers of up to 52 mg/L by feeding with p-coumaric acid .

Anticancer Effects

This compound has been shown to exhibit significant anticancer properties. Research indicates that it effectively reduces cell viability in various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells. The compound induces apoptosis and inhibits proliferation in these cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Inhibition of cell proliferation |

| HT-29 | 20 | Cell cycle arrest and apoptosis induction |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines in various models, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

This compound also shows promise in neuroprotection. Studies indicate that it can enhance glucose uptake in intestinal cells and may play a role in ameliorating conditions like Alzheimer's disease by modulating neurotransmitter release and improving metabolic functions .

Table 2: Neuroprotective Effects of this compound

| Study | Model Used | Observed Effect |

|---|---|---|

| Krammer et al. (2017) | Caco-2 cells | Increased SGLT-1-mediated glucose uptake |

| Zhou et al. (2020) | Animal model | Reduced neuroinflammation |

Case Studies

- Antinociceptive Activity : A study conducted on mice demonstrated that this compound exhibits antinociceptive effects through both central and peripheral mechanisms. This suggests its potential as a therapeutic agent for pain management .

- Chronic Inflammation Model : In a chronic inflammation model, this compound administration led to a significant reduction in inflammatory markers, highlighting its therapeutic potential in managing chronic inflammatory diseases.

属性

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-6,13,17-19H,7H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTODBIPDTXRIGS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196243 | |

| Record name | Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-71-9 | |

| Record name | Homoeriodictyol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoeriodictyol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoeriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOERIODICTYOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EHE7H3705C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Homoeriodictyol exert its analgesic effects?

A1: this compound demonstrates antinociceptive activity through both central and peripheral pathways. It interacts with opioid receptors, as evidenced by the reversal of its effects by naloxone, an opioid antagonist []. Additionally, it effectively reduces neurogenic nociception induced by glutamate and capsaicin, suggesting involvement of the glutamatergic and vanilloid systems [].

Q2: What is the role of this compound in glucose uptake?

A2: this compound promotes glucose uptake in differentiated Caco-2 cells, a model for the intestinal barrier, by targeting the sodium-coupled glucose transporter SGLT-1 []. This effect was confirmed by its sensitivity to phloridzin, an SGLT-1 inhibitor [].

Q3: How does this compound affect serotonin release?

A3: Interestingly, this compound decreases serotonin release in differentiated Caco-2 cells and human neural SH-SY5Y cells. This effect appears to be mediated by SGLT-1, as it is sensitive to phloridzin [].

Q4: Does this compound influence gastric acid secretion?

A4: Research suggests this compound can reduce the gastric acid secretion-stimulating effect of certain substances like N-Acetyl-4-aminophenol (Paracetamol) []. Additionally, it can inhibit caffeine-induced proton secretion in HGT-1 cells, a model for gastric acid secretion, likely by interacting with bitter taste receptors [].

Q5: What is the impact of this compound on the NLRP3 Inflammasome?

A5: Studies indicate that this compound can inhibit the activation of the NLRP3 inflammasome in the brain []. This inhibition leads to reduced neuronal damage, decreased amyloid beta levels, and improved learning and memory capacity in a mouse model of Alzheimer's disease [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C16H14O6, and its molecular weight is 302.28 g/mol.

Q7: What spectroscopic data is available for this compound?

A7: Various studies have utilized spectroscopic techniques to characterize this compound. Techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H NMR and 13C NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) coupled with various detectors like PDA (Photodiode Array) and MS [, , , , , ]. These techniques provide information about the structure, purity, and identity of this compound.

Q8: How do structural modifications of this compound affect its bitter-masking ability?

A8: Studies on structural analogues of this compound reveal that the presence of a vanillyl moiety is crucial for its bitter-masking activity []. Modifications introducing water-soluble groups or side chains, particularly at the 7-position, have been shown to enhance both water solubility and the inhibitory effect on platelet aggregation [, ].

Q9: How does the structure of this compound and its analogues affect their interaction with bitter taste receptors?

A9: Research suggests that the presence of specific structural features in this compound and its analogues is essential for their interaction with bitter taste receptors. These features include the presence of a vanillyl moiety and the position of hydroxyl groups [, ].

Q10: What is known about the absorption and metabolism of this compound in rats?

A10: Following oral administration of Eriocitrin, a this compound precursor, this compound and its conjugates, particularly this compound 7-O-glucuronide, were detected in both the portal and systemic circulation of rats []. This indicates that this compound is absorbed and undergoes metabolism, including glucuronidation.

Q11: What is the bioavailability of this compound?

A11: The bioavailability of this compound, when administered as Eriocitrin, has been reported to be less than 1% in rats []. This low bioavailability might be attributed to its extensive metabolism.

Q12: How is this compound distributed in the body?

A12: Following oral administration of Eriocitrin, this compound metabolites were found to be widely distributed in various rat tissues, with the highest concentrations observed in the liver and small intestine [].

Q13: What in vitro models have been used to study the effects of this compound?

A13: Several in vitro models have been employed to investigate the biological activities of this compound. These include:

- Differentiated Caco-2 cells: Used to study glucose uptake and serotonin release [].

- Human neural SH-SY5Y cells: Employed to investigate the effects on serotonin release [].

- HGT-1 cells: A model for studying gastric acid secretion, used to assess the impact of this compound on proton secretion [].

- LPS-induced N9 microglia: Used to investigate the inhibitory effects of this compound on NLRP3 inflammasome activation [].

- Oleic acid-induced hyperlipidemic HepG2 cells: Utilized to assess the effects of this compound on lipid accumulation [].

Q14: What in vivo models have been used to study this compound?

A14: Various in vivo models have been used to investigate the effects of this compound and related compounds, including:

- Mouse models of nociception: Used to assess the analgesic properties of this compound, employing tests like the acetic acid-induced writhing test, the hot plate test, and the formalin-induced paw-licking assay [].

- Rat models: Used to study the pharmacokinetics and biodistribution of this compound following oral administration of Eriocitrin [].

- Aβ25–35-induced mouse model of Alzheimer's disease: Employed to investigate the neuroprotective effects of this compound, assessing its impact on neuronal damage, amyloid beta levels, oxidative stress, apoptosis, and memory impairment [].

Q15: What analytical techniques are commonly employed for the quantification of this compound?

A15: High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry is a commonly used technique for quantifying this compound in plant extracts and herbal formulations []. The method offers good sensitivity and resolution, allowing for the simultaneous analysis of multiple flavonoids [].

Q16: What are the advantages of using LC-MS for the analysis of this compound and its metabolites?

A16: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers high sensitivity and selectivity for analyzing this compound and its metabolites in complex biological matrices [, , ]. The technique allows for the identification and quantification of multiple compounds simultaneously, providing valuable insights into the metabolic fate of this compound.

Q17: How is this compound extracted from plant material?

A17: Extraction of this compound from plant material commonly involves the use of solvents like methanol [, ]. The extraction efficiency can be influenced by factors such as solvent polarity, temperature, and extraction time.

Q18: What are the potential applications of this compound in the food industry?

A18: this compound's bitter-masking properties make it a promising candidate for various applications in the food industry:

- Masking bitterness: It can effectively reduce the bitterness of certain compounds like caffeine, potentially improving the palatability of food and beverages [, ].

- Flavor enhancement: Some structural analogs of this compound exhibit sweet-enhancing effects, suggesting potential applications in developing low-calorie sweeteners and enhancing the sweetness perception of existing sweeteners [].

Q19: What are the potential therapeutic applications of this compound?

A19: Research suggests that this compound possesses various pharmacological activities that warrant further investigation for potential therapeutic applications:

- Analgesic: Its antinociceptive properties indicate potential for developing new pain management strategies [].

- Anti-diabetic: Its ability to enhance glucose uptake through SGLT-1 suggests potential for managing blood sugar levels in individuals with diabetes [].

- Neuroprotective: The observed neuroprotective effects, particularly in the context of Alzheimer's disease, warrant further investigation for its potential in managing neurodegenerative disorders [].

- Anti-inflammatory: this compound's ability to inhibit the NLRP3 inflammasome suggests potential for treating inflammatory conditions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。